N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
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Description
Scientific Research Applications
Green Synthesis and Antimicrobial Activity
The use of related thiophene-2-carboxamides in green synthesis methodologies has been explored, with some compounds showing promising antibacterial and antifungal activities. For instance, certain N-sulfonylthiophene-2-carboxamides demonstrated potential against B. subtilis and A. niger (Sowmya et al., 2018).
Radiosensitizers and Cytotoxins
Nitrothiophene-5-carboxamides, closely related to the compound , have been evaluated as radiosensitizers and bioreductively activated cytotoxins. These compounds have shown potential in enhancing the effects of radiotherapy in cancer treatment, although some limitations due to systemic toxicity were noted (Threadgill et al., 1991).
Anticancer Evaluation
Similar thiazole derivatives have been investigated for their anticancer activities. A series of N-arylthiophene-2-carboxamides were synthesized and tested against various cancer cell lines, demonstrating moderate to excellent anticancer activities (Ravinaik et al., 2021).
Dyeing and Biological Activity
Thiazole-based compounds have also been used in the synthesis of novel heterocyclic aryl monoazo organic compounds for dyeing polyester fibers. These compounds exhibited antioxidant, antitumor, and antimicrobial activities, suggesting potential applications in creating biologically active fabrics (Khalifa et al., 2015).
Diuretic Activity
In a study focusing on benzothiazole derivatives, certain compounds exhibited significant diuretic activity. While not directly related to N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide, this research highlights the diverse potential biological activities of thiazole compounds (Yar & Ansari, 2009).
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8IN3O3S2/c15-9-3-1-8(2-4-9)10-7-22-14(16-10)17-13(19)11-5-6-12(23-11)18(20)21/h1-7H,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJNROAZOQADAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8IN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.